

Fmoc-PEG3-alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-PEG3-alcohol*

Cat. No.: *B1612400*

[Get Quote](#)

Introduction

Fmoc-PEG3-alcohol, systematically named (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional chemical compound widely employed in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} This molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tri-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The Fmoc group provides a readily cleavable protecting group for the amine, the hydrophilic PEG linker enhances solubility and provides spatial separation, and the terminal alcohol allows for versatile conjugation to a ligand for a protein of interest.^{[3][4]}

This technical guide provides a comprehensive overview of **Fmoc-PEG3-alcohol**, including its physicochemical properties, detailed experimental protocols for its use in PROTAC synthesis, and a discussion of its role in targeted protein degradation.

Physicochemical Properties

A summary of the key quantitative data for **Fmoc-PEG3-alcohol** is presented in Table 1. This information is crucial for experimental design, including reaction stoichiometry and solvent selection.

Property	Value	Reference
CAS Number	560088-66-6	[1]
Molecular Formula	C ₂₁ H ₂₅ NO ₅	[1]
Molecular Weight	371.43 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO, DCM, DMF	[3][5]
Storage	Short term (days to weeks) at 0-4 °C, long term (months to years) at -20°C. In solvent, -80°C for 6 months.	[1][2]

Table 1: Physicochemical Properties of **Fmoc-PEG3-alcohol**

Role in PROTAC Synthesis and Mechanism of Action

Fmoc-PEG3-alcohol serves as a versatile linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[2\]](#) The synthesis of a PROTAC using **Fmoc-PEG3-alcohol** typically involves a multi-step process, which is initiated by the activation of the terminal hydroxyl group for conjugation to a ligand for the protein of interest (POI).

The general workflow for the synthesis of a PROTAC utilizing **Fmoc-PEG3-alcohol** is depicted in the following diagram:

General Workflow for PROTAC Synthesis using Fmoc-PEG3-alcohol

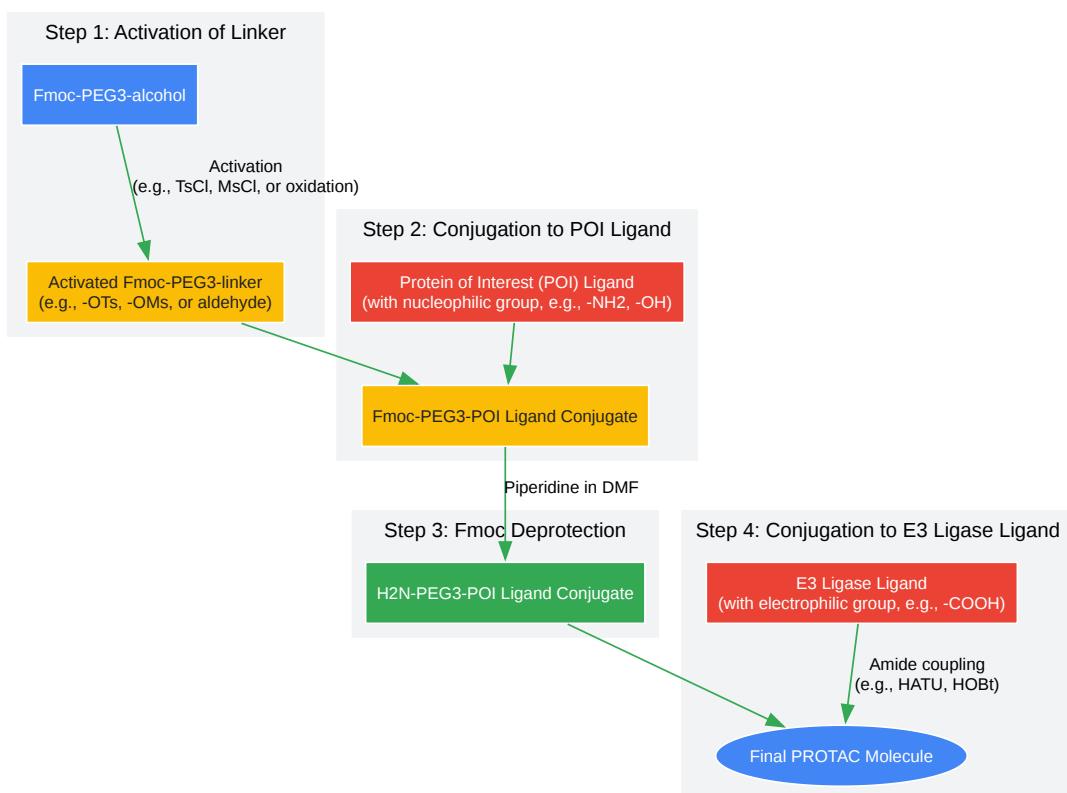
[Click to download full resolution via product page](#)

Figure 1: General workflow for PROTAC synthesis.

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Mechanism of Action of a PROTAC

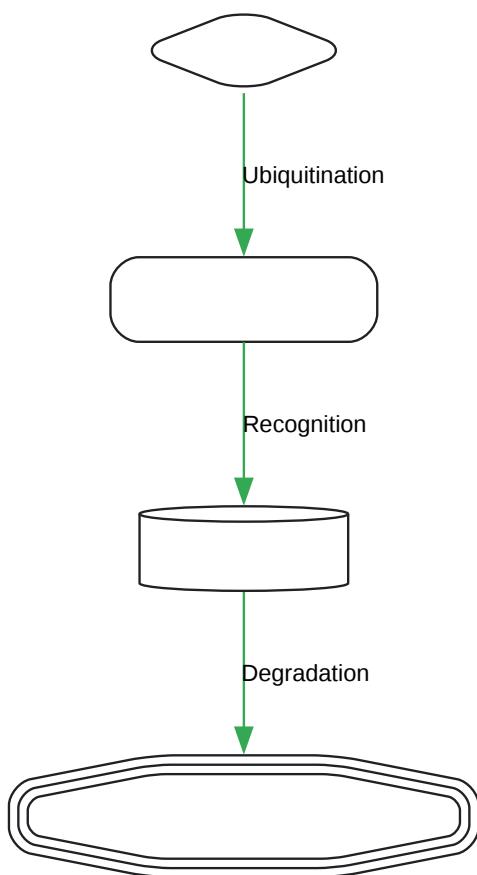
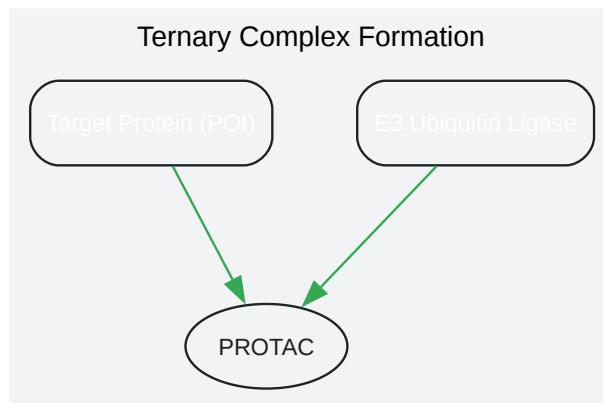
[Click to download full resolution via product page](#)

Figure 2: PROTAC Mechanism of Action.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of PROTACs and similar linker-based molecules.^[6] Researchers should optimize these protocols based on the specific properties of their POI and E3 ligase ligands.

Activation of the Terminal Hydroxyl Group of Fmoc-PEG3-alcohol (Tosylation)

This protocol describes the conversion of the terminal alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

- **Fmoc-PEG3-alcohol**
- Anhydrous Dichloromethane (DCM)
- Pyridine or Triethylamine (TEA)
- p-Toluenesulfonyl chloride (TsCl)
- Saturated aqueous NaHCO_3 solution
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

Procedure:

- Dissolve **Fmoc-PEG3-alcohol** (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

- Cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine (1.5 equivalents) to the solution.
- Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield Fmoc-PEG3-OTs.[6]

Conjugation of Activated Fmoc-PEG3-linker to a POI Ligand with a Nucleophilic Group

This protocol describes the coupling of the activated linker to a POI ligand containing a nucleophilic group (e.g., an amine or a hydroxyl group).

Materials:

- Fmoc-PEG3-OTs (from section 4.1)
- POI Ligand with a nucleophilic group
- Anhydrous Dimethylformamide (DMF) or Acetonitrile
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- Ethyl acetate

- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Methanol/Dichloromethane solvent system

Procedure:

- To a solution of the POI ligand (1 equivalent) in anhydrous DMF or acetonitrile, add K_2CO_3 (2-3 equivalents) or Cs_2CO_3 (1.5-2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of Fmoc-PEG3-OTs (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Dilute the filtrate with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the Fmoc-PEG3-POI ligand conjugate.[6]

Fmoc Deprotection

Materials:

- Fmoc-PEG3-POI ligand conjugate

- 20% Piperidine in DMF

Procedure:

- Dissolve the Fmoc-PEG3-POI ligand conjugate in 20% piperidine in DMF.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure to obtain the crude amine-PEG3-POI ligand conjugate, which can often be used in the next step without further purification.

Final PROTAC Assembly: Amide Coupling

Materials:

- Amine-PEG3-POI ligand conjugate
- E3 Ligase Ligand with a carboxylic acid group
- Anhydrous DMF
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- HOEt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Reverse-phase HPLC for purification

Procedure:

- Dissolve the E3 ligase ligand with a carboxylic acid group (1 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents), HOEt (1.2 equivalents), and DIPEA (2-3 equivalents).

- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
- Add a solution of the amine-PEG3-POI ligand conjugate (1 equivalent) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Safety and Handling

Fmoc-PEG3-alcohol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Fmoc-PEG3-alcohol is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, including a cleavable protecting group, a hydrophilic spacer, and a reactive terminal handle, provides researchers with a reliable tool for the construction of novel protein degraders. The experimental protocols outlined in this guide, while requiring optimization for specific applications, offer a solid foundation for the rational design and synthesis of PROTACs aimed at a wide range of therapeutic targets. The continued use of such linkers will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-PEG4-alcohol, 868594-41-6 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Fmoc-PEG3-alcohol: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612400#what-is-fmoc-peg3-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com